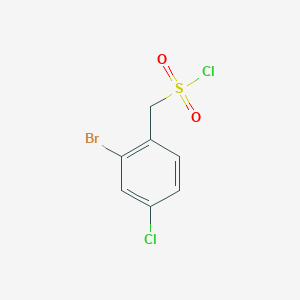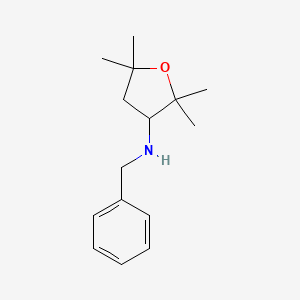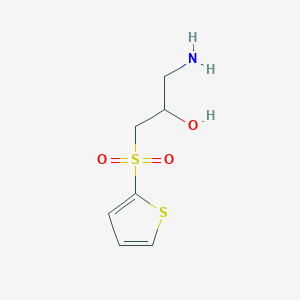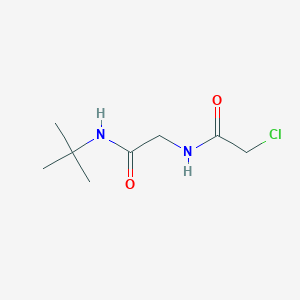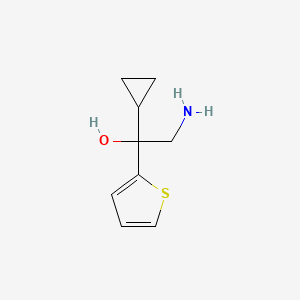
4-Bromo-2-fluoro-6-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides and is a wide range of organic building blocks .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3-fluorophenol with anhydrous magnesium chloride in anhydrous acetonitrile, followed by the addition of anhydrous triethylamine and paraformaldehyde . The mixture is then heated to reflux for several hours .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H4BrFO2 . Its average mass is 219.008 Da and its monoisotopic mass is 217.937866 Da .
Chemical Reactions Analysis
“this compound” has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized through a multi-step process from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008).
- X-ray diffraction and vibrational spectroscopy have been used to study its molecular structure, showing it crystallizes in an orthorhombic space group with O-trans conformation (Mahir Tursun et al., 2015).
Biological and Environmental Interactions
- It has been used as a starting material for the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of chalcones and their derivatives, which have potential biological applications (S. G. Jagadhani et al., 2015).
- The compound and its analogs have shown potential in environmental applications, such as in the preconcentration of trace amounts of metal ions in water samples, indicating its utility in analytical chemistry (S. Fathi, M. Yaftian, 2009).
Advanced Material and Sensor Development
- It has been incorporated into the design of multifunctional probes for simultaneous monitoring of various ions in living cells and zebrafishes, demonstrating its potential in biotechnology and medical research (Gang Zhao et al., 2019).
Safety and Hazards
“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
4-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic intermediate . It has been reported to be used in the synthesis of γ-secretase modulator BIIB042 . The primary target of this compound is the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the pathogenesis of Alzheimer’s disease.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluoro-6-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of γ-secretase modulators . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways. The compound’s ability to form hydrogen bonds and its electrophilic nature make it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to changes in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, making it a critical aspect of its biochemical analysis.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGAOJJHGWGVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856968 |
Source


|
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427438-90-1 |
Source


|
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)




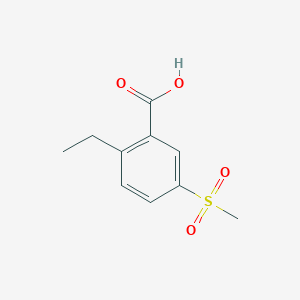
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
